2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Overview
Description
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: is an organic compound with the chemical formula C15H13Br2N and a molecular weight of 367.08 g/mol . It is known for its unique structural properties, which include two bromine atoms and a dimethyl group attached to an acridine core. This compound is typically found as a white to light-yellow powder or crystals .
Mechanism of Action
Target of Action
Similar compounds have been used as electron-donating segments in the development of solution-processable non-doped thermally activated delayed fluorescence (tadf) emitters .
Mode of Action
The compound, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, is likely to interact with its targets by donating electrons. This electron-donating property can increase the solubility of compounds and suppress harmful aggregation-caused quenching. It can also efficiently broaden the delocalization of the highest occupied molecular orbital and promote the reverse intersystem crossing process .
Biochemical Pathways
It’s known that similar compounds play a role in the photoluminescence process, contributing to the development of organic light-emitting diodes (oleds) and organic photovoltaics (opvs) .
Pharmacokinetics
It is soluble in common organic solvents such as chloroform, dichloromethane, and dmso . This suggests that it may have good bioavailability.
Result of Action
It’s known that similar compounds can contribute to the development of oleds and opvs, suggesting that they may have significant effects on light emission and energy conversion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s performance in OLEDs and OPVs can be affected by the conditions of the device fabrication process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine typically involves multiple steps starting from aniline as the raw material . The process includes bromination and subsequent reactions to introduce the dimethyl groups and form the acridine core. The reaction conditions often require specific solvents like chloroform, dichloromethane, or DMSO, and the reactions are carried out under controlled temperatures and light-protected environments .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and safety. The compound is stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is also explored for its potential use in drug development .
Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as flame retardancy and stability. It is also used in the development of dyes and pigments .
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-dimethylacridine
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine derivatives
Uniqueness: this compound is unique due to its specific structural features, such as the presence of two bromine atoms and the dimethyl groups on the acridine core. These features contribute to its distinct chemical reactivity and applications in various fields .
Properties
IUPAC Name |
2,7-dibromo-9,9-dimethyl-10H-acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDIPHRGWNTBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.